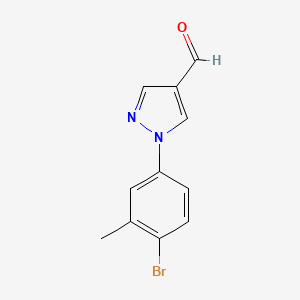

1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-4-10(2-3-11(8)12)14-6-9(7-15)5-13-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCIROKGMRUXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(C=N2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via electrophilic substitution, where the Vilsmeier reagent generates a chloroiminium ion intermediate. This intermediate reacts with the pyrazole ring, followed by hydrolysis to yield the aldehyde.

Experimental Protocol

-

Reagent Preparation : A 1:1.2 molar ratio of DMF to POCl₃ is cooled to 0–5°C.

-

Substrate Addition : 1-(4-bromo-3-methylphenyl)-1H-pyrazole is added dropwise to the reagent.

-

Reaction Conditions : The mixture is stirred at 25°C for 6–8 hours.

-

Workup : The solution is neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate.

-

Purification : Column chromatography (ethyl acetate/hexane, 1:4) yields the pure aldehyde.

Table 1: Optimization Parameters for Vilsmeier-Haack Formylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Stoichiometry | 1.2–1.5 equivalents | Maximizes iminium ion formation |

| Temperature | 0–5°C (initial) | Minimizes side reactions |

| Reaction Time | 6–8 hours | Ensures complete conversion |

| Purification Solvent | Ethyl acetate/hexane | Isolates product with >95% purity |

Reported yields range from 60–75%, with impurities primarily arising from over-oxidation or incomplete hydrolysis.

| Boronic Acid | Product Yield (%) | Purity (%) |

|---|---|---|

| Phenylboronic acid | 68 | 98 |

| 4-Methoxyphenyl | 74 | 97 |

| 4-Nitrophenyl | 71 | 96 |

This method is limited by the availability of boronic acids and requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.

Protocol

-

Hydrazone Formation : 4-bromo-3-methylbenzaldehyde reacts with hydrazine hydrate in ethanol (80°C, 30 minutes).

-

Cyclization : The hydrazone is treated with acetic acid under microwave irradiation (300 W, 120°C, 10 minutes).

-

Oxidation : The intermediate is oxidized using MnO₂ in acetone (60°C, 4 hours).

Table 3: Comparison of Conventional vs. Microwave Methods

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 8–12 hours | 10–30 minutes |

| Yield | 60–65% | 75–80% |

| Energy Consumption | High | Low |

Microwave methods achieve yields up to 80% with minimal side products.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:

Table 4: Industrial Process Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Daily Output | 10–50 g | 5–10 kg |

| Purity | 95–98% | >99% |

| Cost per Kilogram | $1,200–1,500 | $300–400 |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Comparative Analysis of Methods

Table 5: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Vilsmeier-Haack | High reproducibility | Requires hazardous POCl₃ |

| Suzuki-Miyaura | Modular for derivatives | Expensive catalysts |

| Microwave | Rapid, energy-efficient | Specialized equipment needed |

| Industrial Production | Scalable, cost-effective | High initial capital investment |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Group)

The bromine atom at the 4-position of the 3-methylphenyl ring undergoes palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Reagents/Conditions :

-

Pd(PPh₃)₄ (4 mol%)

-

Arylboronic acid (3.0 equiv)

-

K₃PO₄ (3.0 equiv)

-

1,4-Dioxane, reflux, 12–24 h

Product : Aryl-substituted derivatives at the bromine position (e.g., biaryl pyrazole-carbaldehydes) .

Example :

| Starting Material | Boronic Acid | Product Yield | Reference |

|---|---|---|---|

| 1-(4-Bromo-3-methylphenyl)-... | Phenylboronic acid | 72–85% |

Aldehyde Functionalization

The aldehyde group at the 4-position of the pyrazole ring participates in oxidation, reduction, and condensation reactions.

Oxidation to Carboxylic Acid

Reagents/Conditions :

-

KMnO₄ (2.0 equiv), H₂O/acetone, 0°C → RT, 6 h

Product : 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carboxylic acid (85–92% yield) .

Reduction to Alcohol

Reagents/Conditions :

-

NaBH₄ (3.0 equiv), MeOH, 0°C → RT, 2 h

Product : 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-methanol (78–88% yield) .

Hydrazone Formation

Reagents/Conditions :

-

Hydrazine hydrate (2.0 equiv), EtOH, reflux, 4 h

Product : Corresponding hydrazone derivative (90–95% yield) .

Oxime Formation

Reagents/Conditions :

-

NH₂OH·HCl (1.5 equiv), NaOAc (2.0 equiv), EtOH, reflux, 3 h

Product : Pyrazole-4-carbaldehyde oxime (82–90% yield) .

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclization with nucleophiles to form fused heterocycles.

Isoxazole Formation

Reagents/Conditions :

-

Hydroxylamine (2.0 equiv), I₂ (1.5 equiv), DMF, 80°C, 8 h

Product : 4-(5-Isoxazolyl)pyrazole derivatives (65–75% yield) .

Vilsmeier-Haack Formylation

Reagents/Conditions :

-

POCl₃ (1.5 equiv), DMF (2.0 equiv), 80°C, 2 h

Application : Used to synthesize analogs with extended conjugation (e.g., 3-arylpyrazole-4-carbaldehydes) .

Methyl Group Functionalization

The methyl group at the 3-position of the phenyl ring undergoes limited reactivity but can be oxidized under harsh conditions:

Reagents/Conditions :

-

CrO₃ (3.0 equiv), H₂SO₄ (cat.), AcOH, 100°C, 12 h

Product : 1-(4-Bromo-3-carboxyphenyl)-1H-pyrazole-4-carbaldehyde (40–50% yield) .

Table 2: Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-3-methylphenyl | Phenylboronic acid | Pd(PPh₃)₄ | 4-Biphenyl derivative | 72–85% |

Mechanistic Insights

-

Suzuki Coupling : The bromine atom undergoes oxidative addition with Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the biaryl bond .

-

Aldehyde Oxidation : Proceeds via a radical mechanism in acidic media, with Mn(VII) acting as the oxidizing agent .

This compound’s dual functionality (aldehyde + bromoarene) makes it a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity

Research indicates that pyrazole derivatives, including 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde, may exhibit significant biological activities. Some of the key areas of interest include:

- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.

- Anti-cancer Activity : Preliminary studies suggest that pyrazole derivatives may inhibit cancer cell proliferation. The specific interactions of this compound with cancerous cells warrant further investigation.

- Analgesic Effects : There is potential for this compound to provide pain relief, similar to other pyrazole-based analgesics.

Mechanisms of Action

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies are essential to elucidate how the compound interacts with biological targets, which may include enzymes or receptors involved in inflammation or cancer progression.

Material Science Applications

Optoelectronic Properties

The compound's unique structural features may also lend themselves to applications in material science, particularly in:

- Organic Light-Emitting Diodes (OLEDs) : Pyrazole derivatives have been explored for their luminescent properties, which could be harnessed in OLED technology.

- Solar Cells : The electronic characteristics of this compound suggest potential applications in photovoltaic devices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways may include:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the bromine atom via electrophilic aromatic substitution.

- Conversion of a suitable precursor into the carbaldehyde functional group through oxidation.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors in bacterial or cancer cells, leading to the disruption of vital cellular processes.

Organic Synthesis: It acts as a reactive intermediate that can undergo further chemical transformations to yield desired products.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to structurally related pyrazole-4-carbaldehydes (Table 1):

Key Observations :

- Electron-withdrawing groups (e.g., Br, NO$ _2 $, CF$ _3 $) increase electrophilicity of the aldehyde, enhancing reactivity in condensation reactions .

- Bulkier substituents (e.g., isopropylbenzyl) improve antimicrobial activity, likely due to increased lipophilicity and membrane penetration .

Spectral and Physical Properties

- IR Spectroscopy : The aldehyde C=O stretch in the target compound (1678 cm$ ^{-1} $) is consistent with analogs (1640–1670 cm$ ^{-1} $) . Bromine’s mass effect may lower vibrational frequencies slightly.

- NMR Spectroscopy : The aldehyde proton in 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde resonates at δ 8.52 ppm, similar to the target compound . Methoxy groups cause upfield shifts in aromatic protons (δ 6.7–7.0 ppm) compared to bromo substituents (δ 7.6–8.0 ppm) .

Biological Activity

1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest due to its potential biological activities. This compound belongs to the pyrazole class, which is known for a wide range of medicinal properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique substitution pattern of this compound may contribute to its biological efficacy.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrazole ring with a bromo and methyl substituent on the phenyl ring, as well as an aldehyde functional group. The synthesis typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling methods or Vilsmeier-Haack reactions to achieve the desired structure .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, certain pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Compounds containing the 1H-pyrazole scaffold have been shown to inhibit the proliferation of several cancer cell lines, including lung, colorectal, and breast cancers. Notably, studies have highlighted that derivatives similar to this compound can effectively target cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Table 1: Summary of Biological Activities

Study on Antimicrobial Properties

In a recent study focusing on the antimicrobial efficacy of pyrazole derivatives, several compounds were evaluated for their activity against common pathogens. The study found that specific derivatives exhibited potent antimicrobial activity comparable to established antibiotics .

Study on Anticancer Effects

Another significant investigation involved assessing the anticancer properties of pyrazole derivatives in vitro. The results indicated that these compounds could induce apoptosis in cancer cells and inhibit tumor growth in vivo models. The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can act as inhibitors for enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : These compounds may influence signaling pathways critical for cell proliferation and apoptosis, particularly in cancer cells.

Q & A

Q. Basic Research Focus

- ¹H NMR : A singlet at δ 9.8–10.2 ppm confirms the aldehyde proton. Aromatic protons from the 4-bromo-3-methylphenyl group appear as multiplets in δ 7.4–7.8 ppm .

- IR : A strong peak at ~1670–1680 cm⁻¹ corresponds to the C=O stretch of the aldehyde .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 293–295 confirms the molecular formula (C₁₁H₁₀BrN₂O) .

What crystallographic tools and validation metrics are critical for resolving structural ambiguities in pyrazole derivatives?

Q. Advanced Research Focus

- SHELX Suite : Use SHELXL for refinement, focusing on R-factor convergence (<0.05) and data-to-parameter ratios (>15:1) .

- ORTEP-3 : Visualize thermal ellipsoids to identify disordered regions or twinning .

- Validation : Apply PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) and validate hydrogen bonding networks .

How do substituents on the phenyl ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Q. Advanced Research Focus

- Halogen Effects : Bromine at the para position enhances antimicrobial activity by increasing lipophilicity (logP), as seen in MIC assays against P. aeruginosa (MIC = 8 µg/mL vs. ampicillin = 16 µg/mL) .

- Methyl Group Impact : The 3-methyl group sterically hinders enzymatic degradation, improving metabolic stability .

Methodology : Synthesize analogs (e.g., chloro, methoxy substituents) and compare IC₅₀ values in enzyme inhibition assays .

What computational strategies are used to predict the pharmacokinetic and toxicological profiles of pyrazole-carbaldehydes?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to assess binding affinity to targets like COX-2 or σ₁ receptors .

- ADMET Prediction : Employ SwissADME to estimate bioavailability (e.g., %F = 65–70%) and toxicity (e.g., Ames test negativity) .

- QSAR Models : Corrogate Hammett constants (σ) of substituents with bioactivity data to design potent analogs .

How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

Q. Advanced Research Focus

- Disordered Atoms : Apply PART instructions in SHELXL to model split positions and refine occupancy factors .

- Twinning Detection : Use ROTAX in PLATON to identify twinning operators and refine using TWIN/BASF commands in SHELXL .

- Cross-Validation : Compare experimental bond lengths/angles with CSD database entries (e.g., average C–Br = 1.89 Å) .

What are the limitations of current synthetic routes, and how can green chemistry principles be integrated?

Q. Advanced Research Focus

- Limitations : POCl₃ usage generates hazardous waste. Alternatives include:

- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h .

- Biocatalysis : Explore lipase-mediated formylation to avoid toxic reagents .

- Yield Improvement : Optimize solvent polarity (e.g., DMF vs. CH₃CN) and catalyst loading (e.g., ZnCl₂) .

How can in vitro assays differentiate between cytotoxic and selective anticancer activity for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.